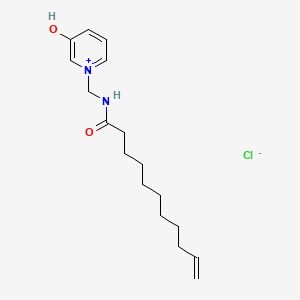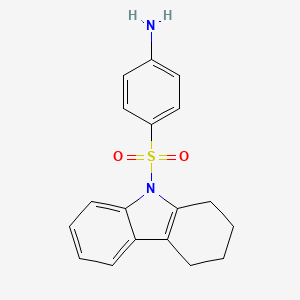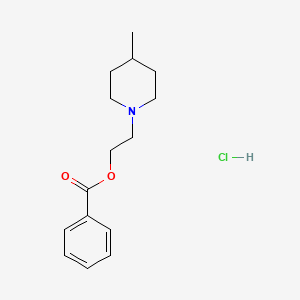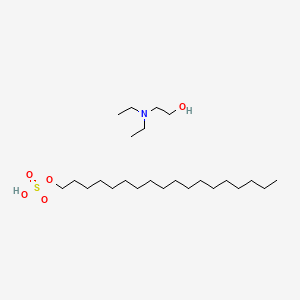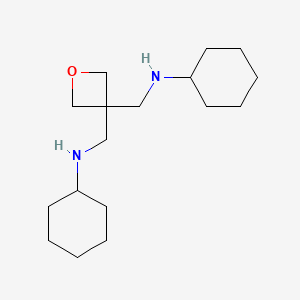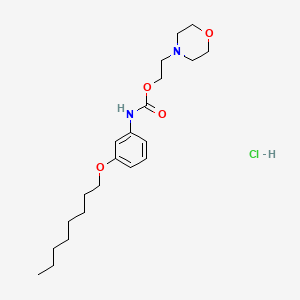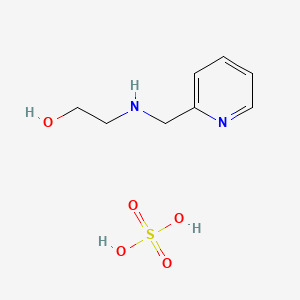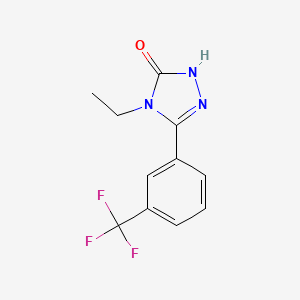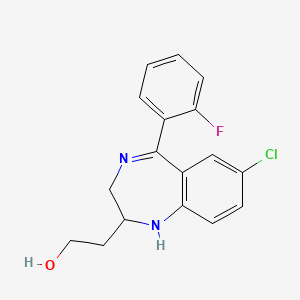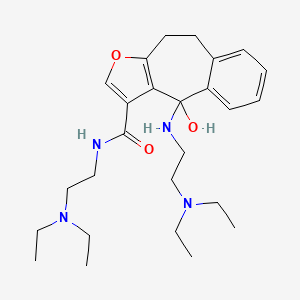
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzo-fused cyclohepta-furan ring system, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- typically involves multi-step organic reactions. The process may start with the formation of the benzo-fused cyclohepta-furan core, followed by the introduction of the carboxamide and diethylaminoethyl groups. Common reagents and conditions include:
Cyclization reactions: to form the furan ring.
Amidation reactions: to introduce the carboxamide group.
Alkylation reactions: to attach the diethylaminoethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxamide groups to amines.
Substitution: Replacement of diethylaminoethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives: Compounds with similar core structures but different functional groups.
Carboxamide derivatives: Compounds with similar carboxamide groups but different ring systems.
Diethylaminoethyl derivatives: Compounds with similar diethylaminoethyl groups but different core structures.
Uniqueness
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- stands out due to its unique combination of a benzo-fused cyclohepta-furan ring system with carboxamide and diethylaminoethyl groups. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
83494-70-6 |
|---|---|
Fórmula molecular |
C26H40N4O3 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-[2-(diethylamino)ethylamino]-2-hydroxy-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide |
InChI |
InChI=1S/C26H40N4O3/c1-5-29(6-2)17-15-27-25(31)21-19-33-23-14-13-20-11-9-10-12-22(20)26(32,24(21)23)28-16-18-30(7-3)8-4/h9-12,19,28,32H,5-8,13-18H2,1-4H3,(H,27,31) |
Clave InChI |
VGEZIAUVYHYWKE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=COC2=C1C(C3=CC=CC=C3CC2)(NCCN(CC)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


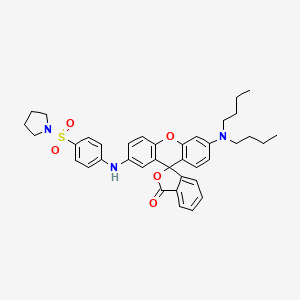
![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
